Cas no 1646767-19-2 (Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
![Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate structure](https://www.kuujia.com/scimg/cas/1646767-19-2x500.png)
Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Z875356630
- AKOS034645016
- EN300-7505491
- SCHEMBL21393137
- 1646767-19-2
- Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
-
- Inchi: 1S/C22H24N2O4S/c1-3-18(25)23-13-14-9-11-15(12-10-14)20(26)24-21-19(22(27)28-4-2)16-7-5-6-8-17(16)29-21/h3,9-12H,1,4-8,13H2,2H3,(H,23,25)(H,24,26)
- InChI Key: XAOJRXAIGQROMR-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)OCC)C2=C1CCCC2)NC(C1C=CC(CNC(C=C)=O)=CC=1)=O
Computed Properties
- Exact Mass: 412.14567842g/mol
- Monoisotopic Mass: 412.14567842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 618
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 113Ų
Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7505491-0.05g |
ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
1646767-19-2 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Related Literature
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Additional information on Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 1646767-19-2): A Comprehensive Overview
Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 1646767-19-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzothiophene core and an amide-functionalized benzene ring. The combination of these structural elements endows the molecule with a range of potential biological activities and therapeutic applications.
The benzothiophene scaffold is a well-known heterocyclic system that has been extensively studied for its diverse biological properties. Compounds containing this scaffold have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antiviral activities. The presence of the amide-functionalized benzene ring in Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate further enhances its pharmacological profile by introducing additional functional groups that can interact with biological targets.
Recent research has focused on the synthesis and biological evaluation of Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate selectively inhibited the growth of human breast cancer cells (MCF-7) and colon cancer cells (HCT-116) with IC50 values in the low micromolar range.
Furthermore, the compound has shown promising results in preclinical studies for its potential as an anti-inflammatory agent. In vitro assays have revealed that Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that the compound may have therapeutic potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have also been investigated. Studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic parameters in animal models. This makes it a promising candidate for further development as an orally administered therapeutic agent.
In addition to its potential therapeutic applications, Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been explored for its use as a chemical probe in biological research. The compound's unique structure and biological activity make it a valuable tool for studying protein-protein interactions and signaling pathways involved in cancer and inflammation.
The synthesis of Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps that require careful optimization to achieve high yields and purity. Key synthetic strategies include the formation of the benzothiophene core through cyclization reactions and the introduction of the amide-functionalized benzene ring via coupling reactions. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound.
Despite its promising properties, further research is needed to fully understand the mechanisms of action and potential side effects of Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Ongoing studies are focused on elucidating its molecular targets and optimizing its structure to enhance potency and selectivity. Additionally, preclinical safety evaluations are being conducted to assess the compound's toxicity profile and determine its suitability for clinical trials.
In conclusion, Ethyl 2-{4-[(prop-2-enamido)methyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 1646767-19-2) represents a promising lead compound with potential applications in cancer therapy and inflammation treatment. Its unique structural features and favorable biological properties make it an exciting target for further investigation and development in medicinal chemistry.
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